molecular formula C15H17NO3 B8579019 3-(5-Dimethylcarbamoyl-pent-1-ynyl)-benzoic acid

3-(5-Dimethylcarbamoyl-pent-1-ynyl)-benzoic acid

Cat. No. B8579019
M. Wt: 259.30 g/mol
InChI Key: PTVFUGRHEBXJCK-UHFFFAOYSA-N
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Patent
US07696382B2

Procedure details

3-(5-Dimethylcarbamoyl-pent-ynyl)benzoic acid ethyl ester (0.800 g, 2.78 mmol) was treated with sodium hydroxide 1M solution (6 mL) overnight. To the reaction mixture 7 mL of HCl 1M solution was added and the solvent was removed under vacuum. The residue was triturated with ethyl acetate, to give 3-(5-dimethylcarbamoyl-pent-1-ynyl)-benzoic acid (24)(0.590 g, 2.05 mmol; yield 74%) as white off powder.
Name
3-(5-Dimethylcarbamoyl-pent-ynyl)benzoic acid ethyl ester
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:21])[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]#[C:12][CH2:13][CH2:14][CH2:15][C:16](=[O:20])[N:17]([CH3:19])[CH3:18])[CH:6]=1)C.[OH-].[Na+].Cl>>[CH3:19][N:17]([CH3:18])[C:16]([CH2:15][CH2:14][CH2:13][C:12]#[C:11][C:7]1[CH:6]=[C:5]([CH:10]=[CH:9][CH:8]=1)[C:4]([OH:21])=[O:3])=[O:20] |f:1.2|

Inputs

Step One
Name
3-(5-Dimethylcarbamoyl-pent-ynyl)benzoic acid ethyl ester
Quantity
0.8 g
Type
reactant
Smiles
C(C)OC(C1=CC(=CC=C1)C#CCCCC(N(C)C)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
solution
Quantity
6 mL
Type
reactant
Smiles
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CN(C(=O)CCCC#CC=1C=C(C(=O)O)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.05 mmol
AMOUNT: MASS 0.59 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.